3-Phenyllactic acid, (S)-

Description

Propriétés

IUPAC Name |

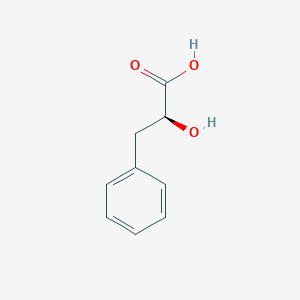

(2S)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342710 | |

| Record name | (-)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20312-36-1, 7326-19-4 | |

| Record name | (-)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20312-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020312361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-3-phenyllactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(-)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLLACTIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW7SNV9X8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122-124 °C | |

| Record name | D-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000563 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-3-Phenyllactic acid physicochemical properties and structure

An In-depth Technical Guide to (S)-3-Phenyllactic Acid: Physicochemical Properties and Structure

(S)-3-Phenyllactic acid, also known as L-(-)-3-Phenyllactic acid, is a chiral organic compound with significant interest in the pharmaceutical, food science, and agricultural sectors.[1] As a metabolite of the amino acid phenylalanine, it plays a role in various biological systems and is noted for its broad-spectrum antimicrobial properties against bacteria and fungi.[2][3] This guide provides a detailed overview of its core physicochemical properties, structure, and relevant experimental methodologies for its characterization.

Chemical Structure

(S)-3-Phenyllactic acid is the (S)-enantiomer of 3-phenyllactic acid.[4] Its systematic IUPAC name is (2S)-2-hydroxy-3-phenylpropanoic acid.[4] The structure consists of a propanoic acid backbone with a hydroxyl group on the alpha-carbon (C2) and a phenyl group attached to the beta-carbon (C3). The chirality arises from the stereocenter at the C2 position.

Caption: 2D structure of (S)-3-Phenyllactic acid with key functional groups highlighted.

Physicochemical Properties

The physicochemical properties of (S)-3-Phenyllactic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][4] |

| Molecular Weight | 166.17 g/mol | [1][4] |

| Appearance | White to off-white or beige-brown crystalline powder | [1][5] |

| Melting Point | 121-125 °C | [1][4][5][6] |

| Boiling Point | 331.6 ± 22.0 °C at 760 mmHg (Predicted for the racemate) | [7] |

| pKa (Strongest Acidic) | ~4.02 (Predicted) | [2][8] |

| LogP (Octanol-Water) | 0.84 - 1.18 | [2][4] |

| Optical Rotation | [α]²⁰/D = -20 ± 2º (c=1 in H₂O) [α]²⁴/D = -20.8° (c=2 in H₂O) [α]²⁴/D = -18.5° (c=1 in Acetic Acid) | [1][6][9] |

| Solubility | Water: Soluble (9.8 g/L predicted; 33.33 mg/mL experimentally) DMSO: ~3 mg/mL DMF: ~12 mg/mL PBS (pH 7.2): ~0.2 mg/mL | [2][9][10][11][12] |

Biological Significance and Metabolic Pathway

(S)-3-Phenyllactic acid is an endogenous human metabolite derived from phenylalanine.[2] In the metabolic pathway, excess phenylalanine is converted to phenylpyruvic acid, which can then be reduced to phenyllactic acid by lactate dehydrogenase. Elevated levels of phenyllactic acid in blood and urine are indicative of metabolic disorders such as phenylketonuria (PKU).[2]

Caption: Simplified metabolic pathway of Phenylalanine showing the formation of (S)-3-Phenyllactic acid.

Experimental Protocols and Methodologies

Detailed characterization of (S)-3-Phenyllactic acid requires a suite of analytical techniques to confirm its identity, purity, and stereochemistry. While specific protocols are often optimized within individual laboratories, the fundamental methodologies are standardized.

General Workflow for Physicochemical Characterization

Caption: General experimental workflow for the characterization of (S)-3-Phenyllactic acid.

Key Experimental Methodologies

-

Purity Determination (HPLC): High-Performance Liquid Chromatography (HPLC) is frequently used to assess the purity of (S)-3-Phenyllactic acid, often reported as ≥98% or ≥99%.[1][10]

-

Protocol Outline: A solution of the compound is prepared in a suitable mobile phase and injected into an HPLC system equipped with a chiral column (for enantiomeric purity) or a standard reversed-phase column (for chemical purity). Detection is typically performed using a UV detector. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

-

-

Structural Elucidation (NMR and Mass Spectrometry):

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.[13]

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.[4][14]

-

-

Chiral Confirmation (Polarimetry): The stereochemistry is confirmed by measuring the specific optical rotation using a polarimeter.[15]

-

Protocol Outline: A solution of (S)-3-Phenyllactic acid of a known concentration (e.g., 1 g/100 mL or c=1) is prepared in a specified solvent (e.g., water, ethanol, or acetic acid).[1][6][9][16] The solution is placed in a polarimeter cell of a defined path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated from these parameters. The negative sign of the rotation confirms the L or (S)-enantiomer.[6]

-

-

Melting Point Determination:

-

Protocol Outline: A small amount of the crystalline powder is packed into a capillary tube. The tube is placed in a melting point apparatus where the temperature is gradually increased. The range of temperature from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.[4][6]

-

-

Solubility and pKa Determination:

-

Solubility: The shake-flask method is a common approach. Excess solute is added to a specific solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then measured in the filtered supernatant.

-

pKa: Potentiometric titration is a standard method. The substance is dissolved in water and titrated with a standard base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]

- 3. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Phenyllactic acid, (S)- | C9H10O3 | CID 444718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. L- (-)-3-Phenyllactic acid 98 20312-36-1 [sigmaaldrich.com]

- 7. 3-phenyllactic acid | CAS#:156-05-8 | Chemsrc [chemsrc.com]

- 8. Showing Compound L-3-Phenyllactic acid (FDB022220) - FooDB [foodb.ca]

- 9. L(-)-3-Phenyllactic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. caymanchem.com [caymanchem.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. (R)-3-phenyllactic acid | C9H10O3 | CID 643327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (+-)-3-Phenyllactic acid | C9H10O3 | CID 3848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D -(+)-3-Phenyllactic acid 98 7326-19-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Biosynthesis of 3-Phenyllactic Acid in Lactic Acid Bacteria

This technical guide provides a comprehensive overview of the biosynthesis pathways of 3-phenyllactic acid (PLA) in lactic acid bacteria (LAB). It is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways, quantitative production, and experimental methodologies related to this antimicrobial compound. The guide details the core biochemical reactions, key enzymes, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway of 3-Phenyllactic Acid

The primary route for 3-phenyllactic acid production in lactic acid bacteria is a two-step metabolic pathway originating from the amino acid phenylalanine.[1][2][3] This process is a part of the broader amino acid metabolism in these microorganisms.[4]

The pathway consists of the following sequential reactions:

-

Transamination of Phenylalanine: The pathway is initiated with the conversion of L-phenylalanine to phenylpyruvic acid (PPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (AAT).[5] During this step, an amino group is transferred from phenylalanine to an α-keto acid acceptor.

-

Reduction of Phenylpyruvic Acid: In the subsequent step, phenylpyruvic acid is reduced to 3-phenyllactic acid. This reaction is predominantly carried out by lactate dehydrogenase (LDH) enzymes, which can be specific for producing either the D- or L-isomer of PLA.[1][4]

The overall efficiency of this pathway can be influenced by the availability of precursors like phenylalanine and PPA, as well as co-factors such as NADH for the reduction step.[6]

References

- 1. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies [frontiersin.org]

- 4. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 5. Frontiers | The aminotransferase Aat initiates 3-phenyllactic acid biosynthesis in Pediococcus acidilactici [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Antimicrobial and antifungal spectrum of (S)-3-Phenyllactic acid

An In-depth Technical Guide to the Antimicrobial and Antifungal Spectrum of (S)-3-Phenyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Phenyllactic acid (PLA), an organic acid with the molecular formula C₉H₁₀O₃, is a metabolite produced by a variety of microorganisms, most notably lactic acid bacteria (LAB).[1] It has garnered significant attention in the scientific community for its broad-spectrum antimicrobial activity against a range of pathogenic and spoilage-related bacteria and fungi.[2][3] This document provides a comprehensive overview of the antimicrobial and antifungal efficacy of (S)-3-Phenyllactic acid, details the experimental protocols used to determine its activity, and illustrates its proposed mechanisms of action. The quantitative data presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, food science, and pharmaceutical development.

Antimicrobial Spectrum of (S)-3-Phenyllactic Acid

(S)-3-Phenyllactic acid has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[4] Its effectiveness is often pH-dependent, with greater activity observed at lower pH values, a characteristic typical of weak organic acids.[2][5] The antimicrobial activity is quantified primarily by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antibacterial Data

The following table summarizes the reported MIC and MBC values of (S)-3-Phenyllactic acid against various bacterial species.

| Microorganism | Strain | Metric | Value | pH | Reference(s) |

| Listeria innocua | ATCC 33090 | MIC | 1.6 mM | 4.5 | [5] |

| MIC | 2.8 mM | 5.0 | [5] | ||

| MIC | 5.7 mM | 5.5 | [5] | ||

| MIC | 11.3 mM | 6.0 | [5] | ||

| MIC | 22.6 mM | 6.5 | [5] | ||

| MIC | ~45 mM | 7.0 | [5] | ||

| Aggregatibacter actinomycetemcomitans | - | MIC | 20 mM (3.3 mg/mL) | - | [6] |

| Klebsiella pneumoniae | - | MIC | 2.5 mg/mL | - | [7] |

| Listeria monocytogenes | - | MIC | 1.25 mg/mL | Not Specified | [2] |

| Pseudomonas aeruginosa | - | Zone of Inhibition | 19.3 - 24.6 mm | - | [8] |

Antifungal Spectrum of (S)-3-Phenyllactic Acid

The antifungal properties of (S)-3-Phenyllactic acid are extensive, covering a wide range of molds and yeasts, including species of Aspergillus, Penicillium, Fusarium, Candida, and Rhodotorula.[6][9] Its fungicidal and fungistatic effects make it a compound of interest for food preservation and potential clinical applications.[10][11]

Quantitative Antifungal Data

The table below presents the antifungal activity of (S)-3-Phenyllactic acid against various fungal species, expressed as MIC and Minimum Fungicidal Concentration (MFC).

| Microorganism | Strain(s) | Metric | Value | pH | Reference(s) |

| Rhizopus arrhizus | MTCC 24794 | MIC | 180 mg/mL | - | [8][9][12] |

| Rhizopus sp. | - | MIC | 180 mg/mL | - | [8][9][12] |

| Mucor sp. | Two isolates | MIC | 180 mg/mL | - | [8][9][12] |

| Various Aspergillus, Penicillium, Fusarium spp. | 23 strains isolated from bakery products | MIC₉₀ | 3.75 - 7.5 mg/mL | - | [10] |

| 19 of 23 strains | MFC | ≤ 10 mg/mL | - | [10] | |

| Colletotrichum gloeosporioides | - | MIC | 3.01 - 36.10 mM | - | [13] |

| Botrytis cinerea | - | MIC | 3.01 - 36.10 mM | - | [13] |

| Penicillium expansum | - | MIC | 3.01 - 36.10 mM | - | [13] |

| Aspergillus flavus | - | MIC | 3.01 - 36.10 mM | - | [13] |

| Yeasts (general) | - | MIC | 50 - 100 mM | 4.0 - 6.0 | [14] |

| Fungi (general) | - | MIC | 45 mM | 4.0 | |

| Aspergillus fumigatus | - | MIC | 6.5 - 12.0 mg/mL | - | [15] |

| Rhizopus stolonifer | - | MIC | 6.5 - 12.0 mg/mL | - | [15] |

Mechanism of Action

The antimicrobial and antifungal activity of (S)-3-Phenyllactic acid is attributed to a multi-faceted mechanism of action that primarily targets the cell envelope and genetic material.[6] Scanning electron microscopy has revealed that PLA can cause bacterial cells to form aggregates, lose cell wall rigidity, and ultimately lyse.[4] The proposed mechanisms include the disruption of cell wall and membrane integrity, leading to the leakage of intracellular components, and the binding to and degradation of genomic DNA.[7] In fungi, PLA is also believed to disrupt cell membrane integrity and inhibit biofilm formation.[11]

Caption: Proposed mechanism of action of (S)-3-Phenyllactic Acid.

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through standardized antimicrobial susceptibility testing methods. The following are detailed descriptions of the key experimental protocols.

Broth Microdilution Method for MIC Determination

This method is widely used for determining the MIC of antimicrobial agents against bacteria and yeast.[16][17]

-

Preparation of (S)-3-Phenyllactic Acid Stock Solution: A stock solution of (S)-3-Phenyllactic acid is prepared by dissolving a known weight in a suitable solvent (e.g., dimethyl sulfoxide) and sterilized by filtration.[5]

-

Preparation of Microtiter Plates: 100 µL of sterile broth medium (e.g., Brain Heart Infusion for bacteria, Potato Dextrose Broth for fungi) is dispensed into all wells of a 96-well microtiter plate.[17]

-

Serial Dilutions: 100 µL of the (S)-3-Phenyllactic acid stock solution (at 2x the highest desired concentration) is added to the first column of wells. Serial twofold dilutions are then performed by transferring 100 µL from one column to the next.[17]

-

Inoculum Preparation: The test microorganism is cultured to a specific growth phase (e.g., mid-exponential phase). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Each well (except for sterility controls) is inoculated with a specific volume of the microbial suspension (e.g., 5 µL).[17]

-

Incubation: The plates are incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of (S)-3-Phenyllactic acid at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]

Caption: General workflow for MIC determination.

Agar Well Diffusion Method for Antifungal MIC

This method is suitable for determining the antifungal activity of water-soluble compounds against molds.[9]

-

Preparation of Fungal Plates: A standardized spore suspension (e.g., 10⁵ spores/mL) of the test fungus is mixed with molten Potato Dextrose Agar (PDA) and poured into sterile petri plates.[9]

-

Well Creation: Once the agar has solidified, wells of a specific diameter (e.g., 6 mm) are made in the agar using a sterile cork borer.[9]

-

Application of (S)-3-Phenyllactic Acid: A fixed volume (e.g., 100 µL) of different concentrations of (S)-3-Phenyllactic acid are added to each well.[9]

-

Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a period sufficient for fungal growth (e.g., 5 days).[9]

-

MIC Determination: The MIC is determined as the lowest concentration of (S)-3-Phenyllactic acid that results in a clear zone of inhibition of fungal growth around the well.[8]

Biosynthesis of 3-Phenyllactic Acid

3-Phenyllactic acid is a product of amino acid metabolism in certain microorganisms. The primary biosynthetic pathways involve the conversion of phenylalanine or phenylpyruvic acid.

Caption: Key biosynthetic pathways of 3-Phenyllactic Acid.

Conclusion

(S)-3-Phenyllactic acid exhibits a potent and broad-spectrum antimicrobial and antifungal activity. The data compiled in this guide underscore its potential as a natural preservative in the food industry and as a candidate for further investigation in pharmaceutical applications. The provided experimental protocols offer a standardized approach for researchers to evaluate its efficacy against a wider range of microorganisms. Further research into its in vivo efficacy, safety, and mechanisms of action will be crucial for realizing its full therapeutic and industrial potential.

References

- 1. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound. | Sigma-Aldrich [merckmillipore.com]

- 2. Frontiers | Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model [frontiersin.org]

- 3. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial spectrum and target site of D-3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 7. Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]

- 9. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Activity of Phenyllactic Acid against Molds Isolated from Bakery Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caringsunshine.com [caringsunshine.com]

- 12. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifungal activity of lactobacilli and its relationship with 3-phenyllactic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EUCAST: MIC Determination [eucast.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

The Emerging Role of (S)-3-Phenyllactic Acid as a Key Human Metabolite: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(S)-3-Phenyllactic acid (S-PLA), a chiral aromatic organic acid, is increasingly recognized for its multifaceted biological activities as a human metabolite. Historically noted as an abnormal byproduct in phenylketonuria (PKU), recent research has unveiled its broader significance in human physiology and pathophysiology. This technical guide provides a comprehensive overview of the current understanding of S-PLA, focusing on its endogenous and microbial origins, metabolic pathways, and diverse biological functions, with a particular emphasis on its immunomodulatory and signaling roles.

Synthesis and Metabolism of (S)-3-Phenyllactic Acid

(S)-3-Phenyllactic acid in humans originates from two primary sources: endogenous metabolism of the essential amino acid L-phenylalanine and microbial production within the gut.

1.1. Endogenous Phenylalanine Metabolism:

Under normal physiological conditions, the primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase. However, a minor alternative pathway involves the transamination of L-phenylalanine to phenylpyruvic acid (PPA) by an aminotransferase. Subsequently, PPA can be reduced to (S)-3-phenyllactic acid by the enzyme lactate dehydrogenase (LDH), an NADH-dependent reaction. In the genetic disorder phenylketonuria (PKU), a deficiency in phenylalanine hydroxylase leads to the accumulation of phenylalanine and its shunting into this alternative pathway, resulting in significantly elevated levels of PPA and consequently, PLA in blood and urine[1].

1.2. Microbial Contribution:

The human gut microbiota, particularly lactic acid bacteria (LAB) such as Lactobacillus and Pediococcus species, are significant producers of 3-phenyllactic acid[2]. These bacteria can metabolize dietary phenylalanine to PLA. The D-enantiomer of PLA is often associated with bacterial sources, while the L-form (S-PLA) is considered to be of endogenous human origin. However, some bacterial strains are also capable of producing L-PLA.

Biological Functions and Signaling Pathways

(S)-3-Phenyllactic acid is not merely a metabolic byproduct but an active signaling molecule with diverse physiological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory functions.

2.1. Antimicrobial and Antifungal Activity:

3-Phenyllactic acid exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Its proposed mechanism of action involves the disruption of microbial cell membranes.

2.2. Immunomodulatory and Anti-inflammatory Effects:

Recent studies have highlighted the anti-inflammatory properties of PLA. Both D- and L-isomers of PLA have been shown to counteract the production of inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). This effect is particularly relevant in the context of physical exercise, where PLA is released from skeletal muscle and may contribute to the systemic anti-inflammatory benefits of physical activity.

2.3. Signaling Pathways:

(S)-PLA and its D-isomer have been identified as ligands for G-protein coupled receptors (GPCRs) and nuclear receptors, indicating their role in cellular signaling.

-

Hydroxycarboxylic Acid Receptor 3 (HCAR3): D-phenyllactic acid is a potent agonist of HCAR3, a receptor expressed on immune cells such as monocytes[3]. Activation of HCAR3 by D-PLA triggers a Gαi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the MAPK/ERK pathway[4]. This signaling pathway is implicated in the chemotaxis of immune cells.

-

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): 3-Phenyllactic acid has been shown to promote adipogenic activity in 3T3-L1 adipocytes through the upregulation of PPAR-γ2, a key regulator of adipogenesis and lipid metabolism. The activation of PPAR-γ by PLA leads to the transcriptional regulation of target genes involved in glucose and lipid homeostasis[1][5][6][7][8].

Quantitative Data

The concentration of 3-phenyllactic acid in human biological fluids varies depending on the physiological state and the presence of metabolic disorders.

| Biological Fluid | Condition | Concentration Range | Reference |

| Serum | Healthy Individuals | ~0.2 - 1.5 µM | [9] |

| Phenylketonuria (PKU) | Significantly elevated | [1] | |

| Cerebrospinal Fluid (CSF) | Healthy Individuals | Low levels detected | [10][11] |

| Neurological Diseases | Variable, requires further study | [12][13][14][15] | |

| Urine | Healthy Individuals | Low levels detected | |

| Phenylketonuria (PKU) | >200 mmol/mol creatinine |

Experimental Protocols

4.1. Quantification of (S)-3-Phenyllactic Acid in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of S-PLA in human plasma. Specific parameters may require optimization based on the instrumentation used.

4.1.1. Materials:

-

Human plasma collected in EDTA or heparin tubes

-

(S)-3-Phenyllactic acid standard

-

Isotopically labeled internal standard (e.g., (S)-3-Phenyllactic acid-d5)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

4.1.2. Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4.1.3. LC-MS/MS Analysis:

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Elution: A suitable gradient to separate S-PLA from other plasma components.

-

Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM).

-

MRM Transition for S-PLA: Precursor ion (m/z) -> Product ion (m/z)

-

MRM Transition for Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

4.2. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

4.2.1. Materials:

-

Whole blood collected in EDTA or heparin tubes.

-

Phosphate-buffered saline (PBS).

-

Ficoll-Paque™ or other density gradient medium.

-

50 mL conical tubes.

-

Centrifuge with a swinging-bucket rotor.

4.2.2. Protocol:

-

Dilute the whole blood 1:1 with PBS at room temperature.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube, avoiding mixing of the layers.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible: plasma, a buffy coat containing PBMCs, the density gradient medium, and red blood cells at the bottom.

-

Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new conical tube.

-

Wash the PBMCs by adding PBS to a total volume of 45-50 mL and centrifuge at 200-300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in the desired cell culture medium.

4.3. Lactate Dehydrogenase (LDH) Activity Assay with Phenylpyruvic Acid

This assay measures the activity of LDH by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ during the reduction of phenylpyruvic acid to phenyllactic acid.

4.3.1. Materials:

-

Purified LDH enzyme or cell lysate containing LDH.

-

Phenylpyruvic acid (PPA) solution.

-

NADH solution.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

4.3.2. Protocol:

-

Prepare a reaction mixture containing the assay buffer, NADH, and the LDH sample.

-

Initiate the reaction by adding the PPA solution.

-

Immediately measure the absorbance at 340 nm and continue to record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The LDH activity is proportional to the rate of decrease in absorbance.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Human Peripheral Blood PBMC Preparation Process and Precautions [elabscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Cross-regulation Between PPAR-γ and other Signaling Pathways: Implications for Lung Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

- 10. Phenylacetic acid in human body fluids: high correlation between plasma and cerebrospinal fluid concentration values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Table 3 from Quantitation of cerebrospinal fluid lactic acid in infectious and non-infectious neurological diseases | Semantic Scholar [semanticscholar.org]

- 14. Cerebrospinal Fluid (CSF) Lactic Acid Levels: a Rapid and Reliable Way To Differentiate Viral from Bacterial Meningitis or Concurrent Viral/Bacterial Meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of lactic acid in cerebrospinal fluid of patients with infections of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-Phenyllactic Acid in Honey: A Comprehensive Technical Guide on its Antimicrobial Significance

For Immediate Release

A deep dive into the natural antimicrobial powerhouse found in honey, this technical guide serves as a crucial resource for researchers, scientists, and drug development professionals. It meticulously outlines the discovery, antimicrobial prowess, and mechanisms of 3-phenyllactic acid (PLA), a compound of growing interest in the scientific community.

Introduction

3-Phenyllactic acid (PLA) is a naturally occurring organic acid that is gaining significant attention for its broad-spectrum antimicrobial properties.[1][2] Widely found in nature, PLA is a metabolic byproduct of certain microorganisms, particularly lactic acid bacteria (LAB), and is present in various fermented foods and notably, in honey.[1][3] Its discovery in honey has unveiled a new dimension to the well-documented antimicrobial activity of this natural product, offering a promising avenue for the development of novel therapeutic agents and natural preservatives. This guide provides an in-depth technical overview of the discovery of PLA in honey and its profound antimicrobial significance.

Discovery and Quantification of 3-Phenyllactic Acid in Honey

The presence of 3-phenyllactic acid has been identified in a variety of honeys, with notably high concentrations found in Manuka and heather honey.[4] In fact, PLA is now considered a key chemical marker for the authentication of Manuka honey.[1][5] The concentration of PLA in honey can vary significantly depending on the floral source and geographical origin.

Table 1: Concentration of 3-Phenyllactic Acid in Various Honey Types

| Honey Type | Concentration Range (mg/kg) | Reference(s) |

| Manuka Honey | Up to 1400 | [1][5] |

| Heather Honey | ~223 | [4] |

| Thistle Honey | Used as an authenticity marker | [6] |

| Polish Honey Varieties | Varies; present in buckwheat honey | [7] |

| Various Floral Origins | Varies | [4] |

Antimicrobial Spectrum and Significance

3-Phenyllactic acid exhibits a broad and potent antimicrobial activity against a wide range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2][8] This wide-ranging efficacy makes it a compound of significant interest for applications in both food preservation and clinical therapeutics.

Synergistic Antimicrobial Effects in Honey

A noteworthy aspect of PLA's antimicrobial role in honey is its synergistic interaction with other bioactive compounds. Research has demonstrated that PLA enhances the antibacterial effect of methylglyoxal (MGO), another key antimicrobial component of Manuka honey.[5] It has been shown that PLA concentrations above 500 mg/kg significantly boost the bacteriostatic effect of MGO.[5]

Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of PLA is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The activity of PLA is notably pH-dependent, with its undissociated form being more effective at lower pH values.[8]

Table 2: Minimum Inhibitory Concentrations (MIC) of 3-Phenyllactic Acid Against Various Microorganisms

| Microorganism | Strain | MIC | pH | Reference(s) |

| Listeria innocua | ATCC 33090 | 1.6 mM | 4.5 | [8] |

| 2.8 mM | 5.0 | [8] | ||

| 5.7 mM | 5.5 | [8] | ||

| 11.3 mM | 6.0 | [8] | ||

| 22.6 mM | 6.5 | [8] | ||

| ~45 mM | 7.0 | [8] | ||

| Aggregatibacter actinomycetemcomitans | 20 mM (3.3 mg/ml) | Not Specified | ||

| Rhizopus arrhizus | MTCC 24794 | 180 mg/ml | Not Specified | [9] |

| Rhizopus sp. | 180 mg/ml | Not Specified | [9] | |

| Mucor sp. | 180 mg/ml | Not Specified | [9] | |

| Candida albicans | FLC-resistant clinical isolates | 7.5 mg/ml | Not Specified | [2] |

| Aspergillus, Penicillium, Fusarium spp. | Bakery isolates | < 7.5 mg/ml (90% growth inhibition) | 4.0 | [10] |

| Pseudomonas aeruginosa | PAO1 | Sublethal concentrations inhibit virulence | Not Specified | [11] |

| Staphylococcus aureus | Inhibits growth and biofilm formation | Not Specified | [12][13] | |

| Escherichia coli | Inhibits growth | Not Specified | [14][15] |

Mechanism of Antimicrobial Action

The antimicrobial activity of 3-phenyllactic acid is attributed to a multi-targeted mechanism that disrupts essential cellular functions in pathogenic microorganisms.

-

Cell Membrane and Wall Disruption: PLA has been shown to damage the integrity of the bacterial cell wall and membrane, leading to the leakage of intracellular components and ultimately, cell death.

-

DNA Intercalation: Fluorescence assays have demonstrated that PLA can interact with bacterial genomic DNA through intercalation, thereby inhibiting DNA replication and transcription.[15]

-

Inhibition of Biofilm Formation: PLA effectively inhibits the formation of biofilms by various pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus.[13] This is particularly significant as biofilms are a major contributor to antibiotic resistance and persistent infections.

Experimental Protocols

Quantification of 3-Phenyllactic Acid in Honey

A widely used method for the quantification of PLA in honey is based on High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a UV detector. The following protocol is a modification of the method published by the New Zealand Ministry for Primary Industries.[1]

-

Sample Preparation:

-

Dissolve 1.5 g of honey in 10 mL of a solution containing acetonitrile, formic acid, and water (10:1:90 v/v).[1]

-

Shake the mixture for 20 minutes until the honey is completely dissolved.[1]

-

Centrifuge the solution at 3000 g for 10 minutes.[1]

-

Filter the supernatant through a 0.45 µm membrane filter.[1]

-

Mix 50 µL of the filtered solution with 940 µL of the extraction solution and 10 µL of an internal standard solution (e.g., forchlorfenuron, 10 mg/L).[1]

-

-

HPLC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample into the HPLC-MS/MS system.[1][5]

-

Use a suitable C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile and water with formic acid.

-

Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode for quantification, using specific transitions for PLA and the internal standard.[1][5]

-

Quantify the concentration of PLA by comparing the peak area ratio of PLA to the internal standard against a calibration curve prepared with PLA standards.[5]

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of PLA Stock Solution:

-

Prepare a stock solution of 3-phenyllactic acid in a suitable solvent (e.g., sterile deionized water or a buffer) at a concentration at least 10 times the highest concentration to be tested.

-

Sterilize the stock solution by filtration through a 0.22 µm membrane filter.

-

-

Inoculum Preparation:

-

Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[16]

-

Add 100 µL of the PLA stock solution to the first column of wells, resulting in a 1:2 dilution.[16]

-

Perform serial twofold dilutions of PLA across the plate by transferring 100 µL from one well to the next, discarding the final 100 µL from the last column of dilutions.[16]

-

Inoculate each well (except for the sterility control) with 5 µL of the prepared microbial inoculum.[16]

-

Include a growth control (broth with inoculum, no PLA) and a sterility control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for microbial growth (turbidity).

-

The MIC is the lowest concentration of PLA at which no visible growth is observed.[17]

-

Biosynthesis of 3-Phenyllactic Acid

While present in honey, 3-phenyllactic acid is primarily produced by lactic acid bacteria (LAB) through the metabolism of the amino acid phenylalanine.[8] The key biochemical pathway involves two main steps:

-

Transamination: Phenylalanine is converted to phenylpyruvic acid (PPA) through a transamination reaction.

-

Reduction: Phenylpyruvic acid is then reduced to 3-phenyllactic acid by the enzyme lactate dehydrogenase (LDH).[8]

Conclusion

The discovery of 3-phenyllactic acid in honey, particularly at high concentrations in varieties like Manuka, adds a significant layer to our understanding of its antimicrobial properties. Its broad-spectrum activity against bacteria and fungi, coupled with its synergistic effects with other honey components, underscores its importance as a natural antimicrobial agent. The detailed mechanisms of action and established experimental protocols for its study provide a solid foundation for further research. Future investigations should focus on exploring the full therapeutic potential of PLA, both as a standalone agent and in combination with other antimicrobials, for applications in clinical settings and as a natural preservative in the food industry. The continued exploration of this remarkable compound holds great promise for addressing the growing challenge of antimicrobial resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Analysis of Phenolic Compounds in Unifloral Honeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Content of Phenolic Acids as a Marker of Polish Honey Varieties and Relationship with Selected Honey-Quality-Influencing Variables - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimycotic effect of 3-phenyllactic acid produced by probiotic bacterial isolates against Covid-19 associated mucormycosis causing fungi | PLOS One [journals.plos.org]

- 10. Antifungal activity of phenyllactic acid against molds isolated from bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhanced inhibition of Pseudomonas aeruginosa virulence factor production and biofilm development by sublethal concentrations of eugenol and phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caringsunshine.com [caringsunshine.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial activity of phenyllactic acid against Listeria monocytogenes and Escherichia coli by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

(S)-3-Phenyllactic Acid: A Key Catabolite of Phenylalanine in Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S)-3-Phenyllactic acid (PLA), a chiral aromatic organic acid, is a significant catabolic product of the essential amino acid L-phenylalanine.[1][2][3][4] While typically a minor metabolite in healthy individuals, its production becomes pronounced in certain metabolic disorders and is also a key output of various microbial metabolic activities. In humans, the L-isomer is considered endogenous, whereas the D-form is primarily derived from bacterial sources.[1][3][4] Elevated levels of PLA are a well-established biomarker for inborn errors of metabolism such as Phenylketonuria (PKU).[2][3] Beyond its role in pathology, PLA is recognized for its broad-spectrum antimicrobial properties and is actively investigated for its physiological functions as a metabolite produced by gut microbiota and host tissues, with implications for gut health, immune modulation, and even physical exercise.[5][6][7] This guide provides a comprehensive overview of the biochemical pathways, physiological roles, and analytical methodologies related to (S)-3-Phenyllactic acid.

Biochemical Pathways of Phenylalanine Catabolism

The metabolic fate of phenylalanine is primarily dictated by the activity of the enzyme phenylalanine hydroxylase (PAH). In states of PAH deficiency or when this pathway is saturated, alternative catabolic routes are activated, leading to the production of (S)-3-Phenyllactic acid.

Major Catabolic Pathway: Conversion to Tyrosine

In healthy individuals, the vast majority of dietary phenylalanine is irrevocably converted to L-tyrosine. This reaction is catalyzed by the hepatic enzyme phenylalanine hydroxylase (PAH), which requires tetrahydrobiopterin (BH4) as a cofactor.[8][9] Tyrosine then serves as a precursor for the synthesis of critical biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, adrenaline) and the pigment melanin.[8]

Alternative Catabolic Pathway: Formation of (S)-3-Phenyllactic Acid

When the PAH enzyme is deficient or absent, as seen in the genetic disorder Phenylketonuria (PKU), phenylalanine accumulates to toxic levels in the blood and tissues.[10][11][12] This excess phenylalanine is shunted into an alternative metabolic pathway.

-

Transamination to Phenylpyruvic Acid: Phenylalanine undergoes transamination, a reaction typically involving an aminotransferase, to form phenylpyruvic acid (PPA).[2][3][13] This step represents the primary diversion from the main metabolic route.

-

Reduction to Phenyllactic Acid: Phenylpyruvic acid is subsequently reduced to phenyllactic acid.[2][3][13] This reduction is catalyzed by enzymes such as lactate dehydrogenase (LDH).[1][2][3]

In patients with untreated PKU, the accumulation of phenylalanine and its metabolites, including PPA, PLA, and phenylacetate, leads to severe intellectual disability, seizures, and other neurological and developmental issues.[2][8][11] The metabolite phenylacetate is responsible for the characteristic "musty" or "mousy" odor of the urine and skin in these individuals.[3][9]

Microbial Biosynthesis

(S)-3-Phenyllactic acid is also a well-documented product of microbial metabolism, particularly by Lactic Acid Bacteria (LAB) found in fermented foods and the gut microbiome.[5][14] The microbial pathway mirrors the alternative catabolic route in humans: phenylalanine is first converted to phenylpyruvic acid via transamination, which is then reduced to PLA by lactate dehydrogenases.[14][15] This production is significant as it contributes to the antimicrobial properties of fermented products and plays a role in host-microbe interactions within the gut.[14]

Physiological and Pathological Significance

The biological impact of (S)-3-Phenyllactic acid is context-dependent, ranging from a marker of metabolic disease to a beneficial modulator of biological processes.

Role in Phenylketonuria (PKU)

In PKU, the accumulation of PLA and other phenylalanine-derived metabolites is central to the disease's pathophysiology.[8] While phenylalanine itself is the primary neurotoxin, its catabolites contribute to the overall toxic burden. Persistently elevated levels of these compounds are associated with profound and irreversible intellectual disability if left untreated.[10]

Antimicrobial and Immunomodulatory Activity

PLA exhibits broad-spectrum antimicrobial activity against both bacteria and fungi, including pathogenic species like Listeria monocytogenes, Salmonella, Escherichia coli, and various Candida and Aspergillus species.[14][16][17][18] Its proposed mechanisms of action include the disruption of microbial cell membranes and the inhibition of biofilm formation.[14][17][18] This activity is particularly relevant in food preservation and in shaping the composition of the gut microbiota.[5]

Recent studies suggest PLA also has immunomodulatory effects. It can alleviate Salmonella-induced colitis in mice by regulating gut microbiota, increasing the production of beneficial short-chain fatty acids (SCFAs), and down-regulating pro-inflammatory cytokines.[19]

Emerging Roles

-

Physical Exercise: Research has identified that aromatic lactic acids, including PLA, are released from skeletal muscle during physical activity.[7][20] Plasma concentrations of PLA increase after acute exercise, suggesting it may act as an exercise-induced metabolite, or "exerkine," potentially contributing to the beneficial anti-inflammatory effects of exercise.[7][20]

-

Aging and Frailty: PLA levels have been associated with age-related conditions. One study found an inverse correlation between blood PLA levels and physical performance in patients with sarcopenia.[21] Conversely, another study in aging mice showed that PLA administration modulated the gut microbiota, enhanced intestinal health, and alleviated physical frailty.[6]

Quantitative Data

The concentration of 3-Phenyllactic acid varies significantly between healthy individuals and those with metabolic disorders. Its antimicrobial efficacy is also dose-dependent.

Table 1: Concentrations of Phenylalanine and its Metabolites in Phenylketonuria (PKU)

| Analyte | Condition | Fluid | Concentration | Reference(s) |

| Phenylalanine | Healthy | Plasma | 35-120 µmol/L | [10] |

| Phenylalanine | Classic PKU (untreated) | Plasma | >1200 µmol/L | [10] |

| Phenylpyruvate | Classic PKU (untreated) | Urine | Excreted in large quantities | [2][3] |

| Phenyllactic Acid | Classic PKU (untreated) | Urine | Excreted in large quantities | [2][3] |

| Phenylacetate | Classic PKU (untreated) | Urine | Excreted in large quantities | [2][3] |

Table 2: Antimicrobial Activity of 3-Phenyllactic Acid (PLA)

| Target Organism | Condition | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Yeast | pH 4-6 | 50-100 mM | [16] |

| Fungi | pH 4.0 | 45 mM | |

| Aggregatibacter actinomycetemcomitans | Biofilm Inhibition | 20 mM | [14] |

| Molds and Yeasts | Growth Inhibition | >7.5 mg/mL | [22] |

Experimental Protocols

Accurate quantification and functional assessment of 3-Phenyllactic acid are crucial for research and clinical applications.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the determination of PLA in biological fluids and culture media.[15][22]

Objective: To quantify the concentration of 3-Phenyllactic acid in a liquid sample (e.g., microbial culture supernatant).

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm)[15]

-

Mobile phase A: Methanol with 0.05% trifluoroacetic acid[23]

-

Mobile phase B: Deionized water with 0.05% trifluoroacetic acid[23]

-

3-Phenyllactic acid analytical standard[24]

Protocol:

-

Sample Preparation: Centrifuge the sample (e.g., bacterial culture) at 10,000 x g for 10 minutes at 4°C to pellet cells.[15]

-

Filter the resulting supernatant through a 0.22 µm sterile filter to obtain a cell-free sample.[15][22]

-

Standard Curve Preparation: Prepare a series of standard solutions of PLA of known concentrations in the appropriate solvent to generate a calibration curve.

-

Chromatographic Conditions:

-

Analysis: Inject the prepared samples and standards into the HPLC system. Identify the PLA peak based on the retention time of the analytical standard.

-

Quantification: Calculate the concentration of PLA in the samples by comparing the peak area to the standard curve.[22]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of PLA that inhibits the visible growth of a specific microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Microorganism culture (e.g., E. coli, C. albicans)

-

Appropriate sterile broth medium (e.g., MRS broth, TSB)

-

Stock solution of 3-Phenyllactic acid, pH-adjusted

-

Microplate reader or visual inspection

Protocol:

-

Prepare PLA Dilutions: In a 96-well plate, perform a two-fold serial dilution of the PLA stock solution in the sterile broth to achieve a range of desired concentrations.

-

Inoculum Preparation: Grow the target microorganism in broth to a specific optical density (e.g., 0.5 McFarland standard), then dilute to the final required inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the prepared microbial inoculum to each well containing the PLA dilutions.

-

Controls: Include a positive control well (broth + inoculum, no PLA) to ensure microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate under conditions optimal for the microorganism's growth (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by identifying the lowest concentration of PLA at which no visible growth (turbidity) is observed. This can be done visually or by measuring the optical density (OD) at 600 nm with a microplate reader. The MIC is the well with the lowest PLA concentration showing significant growth inhibition compared to the positive control.[14]

Conclusion

(S)-3-Phenyllactic acid is a multifaceted catabolite of phenylalanine with profound implications in both human pathophysiology and microbial ecology. As a key biomarker for Phenylketonuria, its measurement is critical for diagnosing and managing this inborn error of metabolism. Furthermore, its role as an antimicrobial and immunomodulatory agent produced by both host and microbiota highlights its significance in maintaining gut homeostasis and influencing systemic health. Ongoing research into its function as an "exerkine" and its association with aging continues to uncover new therapeutic and diagnostic possibilities, positioning (S)-3-Phenyllactic acid as a molecule of significant interest for researchers, clinicians, and drug development professionals.

References

- 1. dl3phenyllactic acid — TargetMol Chemicals [targetmol.com]

- 2. Human Metabolome Database: Showing metabocard for L-3-Phenyllactic acid (HMDB0000748) [hmdb.ca]

- 3. NP-MRD: Showing NP-Card for L-3-Phenyllactic acid (NP0000566) [np-mrd.org]

- 4. Showing Compound L-3-Phenyllactic acid (FDB022220) - FooDB [foodb.ca]

- 5. Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenyllactic acid modulates the gut microbiota, enhances intestinal health, and alleviates physical frailty in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medrxiv.org [medrxiv.org]

- 8. Phenylketonuria (PKU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 12. Phenylketonuria: an inborn error of phenylalanine metabolism. | Read by QxMD [read.qxmd.com]

- 13. youtube.com [youtube.com]

- 14. Frontiers | 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans [frontiersin.org]

- 15. Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Detection of Antilisterial Activity of 3-Phenyllactic Acid Using Listeria innocua as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caringsunshine.com [caringsunshine.com]

- 19. Phenyl lactic acid alleviates Samonella Typhimurium-induced colitis via regulating microbiota composition, SCFA production and inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medrxiv.org [medrxiv.org]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. 3-苯基乳酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Review of the Broad-Spectrum Antimicrobial Activity of 3-Phenyllactic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyllactic acid (PLA), a naturally occurring organic acid produced by various microorganisms, notably lactic acid bacteria (LAB), has garnered significant attention for its broad-spectrum antimicrobial properties. Exhibiting inhibitory activity against a wide range of bacteria and fungi, PLA presents a promising alternative to conventional antibiotics, particularly in the food and feed industries. This technical guide provides a comprehensive literature review of the antimicrobial activity of 3-phenyllactic acid, with a focus on its quantitative efficacy, underlying mechanisms of action, and the experimental methodologies used for its evaluation. Detailed protocols for key experiments are provided, and complex biological processes and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of antimicrobial research and development.

Introduction

3-Phenyllactic acid (PLA) is an organic acid that is widely found in nature, particularly in honey and foods fermented by lactic acid bacteria.[1][2] It has been identified as a potent antimicrobial compound with a broad spectrum of activity against both bacteria and fungi.[2] PLA exists as two stereoisomers, D-PLA and L-PLA, both of which exhibit antimicrobial properties, with some studies suggesting that D-PLA has greater activity.[3][4] The growing concern over antibiotic resistance has spurred research into alternative antimicrobial agents, and PLA has emerged as a promising candidate due to its natural origin and efficacy.[5] This review will delve into the quantitative data supporting its broad-spectrum activity, the current understanding of its mechanisms of action, and the detailed experimental protocols used to characterize its antimicrobial properties.

Antimicrobial Spectrum and Efficacy

The antimicrobial activity of 3-phenyllactic acid has been demonstrated against a diverse array of microorganisms, including pathogenic and spoilage bacteria and fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Antibacterial Activity

PLA has been shown to be effective against both Gram-positive and Gram-negative bacteria.[6] This includes a number of significant foodborne pathogens.

The following table summarizes the reported MIC values of 3-phenyllactic acid against various bacterial species.

| Bacterium | Strain | MIC (mg/mL) | MIC (mM) | Reference(s) |

| Listeria monocytogenes | 10403S | 6 | 36.1 | [7] |

| Listeria innocua | ATCC 33090 | 0.46-3.75 (pH dependent) | 2.8-22.6 (pH dependent) | [8] |

| Staphylococcus aureus | - | 2.5 | 15.0 | [5] |

| Staphylococcus epidermidis | - | - | 10.5 | [9] |

| Escherichia coli | O26 | 2.75 | 16.5 | [10] |

| Escherichia coli | - | 2.5 | 15.0 | [11] |

| Salmonella enterica | Derby | 2.0-2.5 | 12.0-15.0 | [10] |

| Salmonella enterica | DSM 17058 | 0.43-0.86 (pH dependent) | 2.6-5.2 (pH dependent) | [6] |

| Pseudomonas aeruginosa | PAO1 | - | 0.3 (sub-MIC for virulence inhibition) | [12] |

| Klebsiella pneumoniae | - | 2.5 | 15.0 | [13] |

| Aggregatibacter actinomycetemcomitans | - | 3.3 | 20.0 | [14] |

Antifungal Activity

PLA also exhibits significant activity against a variety of fungal species, including molds and yeasts that are common contaminants in food and feed.[4][11]

The following table summarizes the reported MIC values of 3-phenyllactic acid against various fungal species.

| Fungus | Strain(s) | MIC (mg/mL) | MIC (mM) | Reference(s) |

| Aspergillus flavus | - | 6.0 | 36.1 | [15] |

| Aspergillus niger | - | 3.75-7.5 | 22.6-45.1 | [4] |

| Aspergillus ochraceus | - | 3.75-7.5 | 22.6-45.1 | [4] |

| Penicillium roqueforti | - | 3.75-7.5 | 22.6-45.1 | [4] |

| Penicillium citrinum | - | 7.5 | 45.1 | [4] |

| Penicillium expansum | - | 3.01-36.10 | 18.1-217.2 | [16] |

| Fusarium sporotrichioides | - | <0.2 | <1.2 | [1] |

| Fusarium langsethiae | - | <0.2 | <1.2 | [1] |

| Fusarium sambucinum | - | - | 8.1 | [2][3] |

| Candida albicans | Fluconazole-Resistant | 7.5 | 45.1 | [17] |

| Rhizopus arrhizus | MTCC 24794 | 180 | 1083.2 | [18] |

| Mucor sp. | - | 180 | 1083.2 | [18] |

Mechanisms of Antimicrobial Action

The broad-spectrum antimicrobial activity of 3-phenyllactic acid is attributed to its ability to target multiple cellular structures and functions in microorganisms. The primary mechanisms of action involve the disruption of the cell membrane and interaction with genomic DNA.[6]

Disruption of Cell Membrane Integrity

One of the principal mechanisms by which PLA exerts its antimicrobial effect is by compromising the integrity of the microbial cell membrane.[11] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death. Several studies have provided evidence for this mechanism through various experimental approaches.

-

Scanning Electron Microscopy (SEM): Morphological changes in bacteria treated with PLA, such as cell shrinkage and surface disruption, have been observed using SEM.[5][11]

-

Flow Cytometry with Propidium Iodide (PI) Staining: PI is a fluorescent dye that can only enter cells with compromised membranes. Increased PI uptake in PLA-treated cells, as measured by flow cytometry, indicates a loss of membrane integrity.[5][11]

-

Alkaline Phosphatase (ALP) Assay: ALP is an enzyme located in the periplasmic space of Gram-negative bacteria. Its leakage into the extracellular medium is an indicator of cell wall and outer membrane damage.[5]

Interaction with Genomic DNA

In addition to its effects on the cell membrane, PLA has been shown to interact with bacterial genomic DNA.[5][11] Fluorescence spectroscopy studies have demonstrated that PLA can bind to DNA, potentially through intercalation, which can interfere with DNA replication and transcription, leading to inhibition of cell growth and division.[5][11]

Conceptual Model of PLA's Antimicrobial Mechanism

The following diagram illustrates the currently understood mechanisms of action of 3-phenyllactic acid.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the antimicrobial activity and mechanism of action of 3-phenyllactic acid.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of PLA using the broth microdilution method in a 96-well microtiter plate format.

-

3-Phenyllactic acid (PLA)

-

Sterile 96-well round-bottom microtiter plates

-

Appropriate bacterial or fungal growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganism strains

-

Sterile diluent (e.g., sterile water or PBS)

-

Spectrophotometer

-

Incubator

-

Preparation of PLA Stock Solution: Prepare a stock solution of PLA in a suitable solvent (e.g., sterile water or ethanol) at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.

-

Preparation of Microtiter Plates: Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate.

-

Serial Dilution of PLA: Add 100 µL of the PLA stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as a positive control (no PLA), and the twelfth well as a negative control (medium only).

-

Preparation of Inoculum: Grow the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well (except the negative control well).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of PLA at which there is no visible growth (turbidity) of the microorganism.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. protocols.io [protocols.io]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. benchchem.com [benchchem.com]

- 5. 2.4. Assessment of Bacterial Membrane Properties by Flow Cytometry [bio-protocol.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Agar dilution - Wikipedia [en.wikipedia.org]

- 11. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. microchemlab.com [microchemlab.com]

- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. Visualizing Protein-DNA Interactions in Live Bacterial Cells Using Photoactivated Single-molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

(S)-3-Phenyllactic Acid: A Keystone Molecule in Bacterial-Host Crosstalk

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-3-Phenyllactic acid (PLA), a naturally occurring organic acid, is emerging as a critical mediator in the complex interplay between bacteria and their hosts.[1] Primarily produced by Lactic Acid Bacteria (LAB) through phenylalanine metabolism, this molecule exhibits a broad spectrum of biological activities, ranging from potent antimicrobial effects to modulation of host immune responses and metabolism.[2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of (S)-3-PLA, detailing its bacterial origins, its multifaceted roles in bacterial-host interactions, and the underlying molecular mechanisms. We present quantitative data in structured tables, provide detailed experimental protocols for key assays, and visualize complex pathways using Graphviz diagrams to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction to (S)-3-Phenyllactic Acid

3-Phenyllactic acid (PLA) is an alpha-hydroxy acid analog of the amino acid phenylalanine, with the chemical formula C9H10O3.[5] It exists in two chiral forms, (S)- and (R)-phenyllactic acid. The L-form, or (S)-3-phenyllactic acid, is the enantiomer predominantly discussed in the context of endogenous and microbial metabolism.[6] While the D-form is typically derived from bacterial sources, the L-form is considered endogenous in humans, though its levels are usually very low except in certain metabolic disorders like phenylketonuria (PKU).

PLA is widely found in nature, notably in fermented foods such as yogurt and sauerkraut, as well as in honey.[2][7][8] Its presence in these foods is primarily due to the metabolic activity of Lactic Acid Bacteria (LAB), which produce PLA as a secondary metabolite.[2][9] Historically, the preservative and health-promoting properties of these foods have been recognized, and modern research now identifies PLA as a key contributor to these benefits.[8] Beyond its role as a natural food preservative, PLA is gaining significant attention for its direct interactions with host systems, positioning it as a postbiotic molecule with therapeutic potential.

Bacterial Biosynthesis of (S)-3-Phenyllactic Acid

The primary producers of PLA are microorganisms, especially various species of Lactic Acid Bacteria.[2][9] Its synthesis is a part of amino acid metabolism and serves as a mechanism for the bacteria to utilize phenylalanine.[9]

Producing Microorganisms